molecular formula C16H10 B047539 Fluoranthene CAS No. 206-44-0

Fluoranthene

Cat. No.: B047539
CAS No.: 206-44-0
M. Wt: 202.25 g/mol
InChI Key: GVEPBJHOBDJJJI-UHFFFAOYSA-N
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Description

Fluoranthene (FA) is a polycyclic aromatic hydrocarbon, which can be used in the preparation of fluorescent chemosensors for the specific detection of picric acid.
FA, a six ringed highly stable compound, is considered as an environmental indicator. It is mainly selected for simulation study.
This compound (FA) belongs to the class of polycyclic aromatic hydrocarbons (PAHs), which are typically generated due to the incomplete burning of organic materials in the presence of oxygen in insufficient quantities. FA is regarded as an environmental indicator and is mainly used in simulation studies. It is also used in the development of a fluorescent chemosensor for the determination of explosive nitroaromatic compounds.
This compound appears as light yellow fine crystals. (NTP, 1992)
This compound is an ortho- and peri-fused polycyclic arene consisting of a naphthalene and benzene unit connected by a five-membered ring.

Scientific Research Applications

  • Phototoxic Effects : Fluoranthene exhibits phototoxic effects on bacterial species like Escherichia coli, particularly in the presence of near-ultraviolet light. This effect suggests that DNA could be a target, with hydrogen peroxide acting as a generation mechanism (Tuveson et al., 1987).

  • Biomarkers in Stem Cell Dysfunction : Exposure to this compound leads to a significant reduction in cell number and viability of bone marrow-mesenchymal stem cells (BM-MSCs). This property suggests its potential as a biomarker for examining BM-MSC dysfunction (Kim et al., 2014).

  • Enhancement of DNA Adduct Formation : In combination with other substances like pyrene, this compound can increase the formation of DNA adducts in mouse skin, demonstrating its role in complex chemical interactions (Rice et al., 1984).

  • Environmental Biodegradation : Certain soil bacteria, such as Pseudomonas paucimobilis strain EPA 505, can utilize this compound as the sole source of carbon and energy. This capability indicates a novel system for degrading polycyclic aromatic hydrocarbons (Mueller et al., 1990).

  • Monitoring Aquatic Pollution : Bile metabolites of this compound in fish like the common sole (Solea solea) can be used to monitor and assess exposure to polycyclic aromatic hydrocarbons (PAHs) in aquatic environments (Hillenweck et al., 2008).

  • Effects on Lepidopteran Larvae : Exposure to this compound affects digestive enzyme activity and relative growth rates in larvae of lepidopteran species, providing insights into its ecological impact (Filipović et al., 2021).

  • Impact on Plant Growth : this compound reduces the accumulation of metals like copper and lead in wheat, but its overall toxic effects on wheat and other plants require further exploration (Wetzel et al., 1994).

  • Genotoxicity Studies : this compound can induce genotoxicity in organisms like sole hepatocytes, causing DNA strand breakage and adduct formation (Wessel et al., 2012).

Mechanism of Action

Fluoranthene is a polycyclic aromatic hydrocarbon (PAH) that has garnered significant attention in synthetic organic chemistry and materials science . This article will delve into the various aspects of its mechanism of action.

Target of Action

This compound primarily targets polycyclic aromatic hydrocarbon (PAH) receptors in various organisms . These receptors play a crucial role in the metabolism and breakdown of PAHs, including this compound .

Mode of Action

This compound interacts with its targets through a process known as oxygenation, which initiates the degradation of the compound . This interaction results in changes at the molecular level, leading to the formation of various metabolites .

Biochemical Pathways

The degradation of this compound is initiated at the C1-C2 position of the compound ring via oxygenation and ring cleavage to form 9-oxo-9H-fluorene-1-carboxylic acid . This then undergoes further ring cleavage to yield fluorenone, which proceeds through the ß-Ketoadipate pathway via benzene-1,2,3-tricarboxylic acid .

Pharmacokinetics

The pharmacokinetics of this compound are largely dependent on the vehicle of administration . Studies have shown that the uptake and elimination of this compound are accelerated when administered through oil-based vehicles . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are thus influenced by the choice of vehicle .

Result of Action

The result of this compound’s action is the formation of various metabolites, which are eventually cleared from the body . Some of these metabolites have been found to be toxic, leading to potential health risks .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of this compound . For instance, the compound’s degradation is influenced by the presence of microbes, chemical interactions, and sunlight . Furthermore, this compound is known to be toxic to aquatic organisms, highlighting the environmental impact of this compound .

Safety and Hazards

Fluoranthene is harmful if swallowed . It is advised to avoid dust formation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and to keep it in a dry, cool and well-ventilated place .

Future Directions

Fluoranthene continues to attract significant attention in synthetic organic chemistry and materials science . There is continued interest in the design and synthesis of polycyclic aromatic hydrocarbons (PAHs) in the synthetic community due to their attractive fundamental properties and diverse range of applications .

Biochemical Analysis

Biochemical Properties

Fluoranthene interacts with various enzymes and proteins in biochemical reactions. For instance, the enzyme catechol 2,3, dioxygenase (C2,3D) is involved in this compound metabolism . The activity of this enzyme increases significantly in the presence of this compound .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. For example, it influences the growth rate, biomass, chlorophyll, carbohydrate, and protein contents of the microalga Chlorella vulgaris . At higher concentrations, this compound negatively affects these parameters, while lipid and carotenoids content significantly increases .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. For instance, it interacts with the active site of ring-hydroxylating dioxygenase in Microbacterium paraoxydans JPM1 . This interaction leads to the degradation of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For example, with an initial cell density of Chlorella vulgaris, 54–58% of 25 μM this compound was removed from the growth medium within 3 days and almost 90–94% after 7 days of incubation .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it is metabolized by the C2,3D pathway in Chlorella vulgaris . This pathway plays a crucial role in the bioremediation of this compound .

Properties

IUPAC Name

fluoranthene
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InChI

InChI=1S/C16H10/c1-2-8-13-12(7-1)14-9-3-5-11-6-4-10-15(13)16(11)14/h1-10H
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InChI Key

GVEPBJHOBDJJJI-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC4=C3C2=CC=C4
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Molecular Formula

C16H10
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DSSTOX Substance ID

DTXSID3024104
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Molecular Weight

202.25 g/mol
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Physical Description

Fluoranthene appears as light yellow fine crystals. (NTP, 1992), Pale yellow solid; [HSDB]
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Boiling Point

482 °F at 60 mmHg (NTP, 1992), 384 °C
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Flash Point

198.0 °C (388.4 °F) Closed cup
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Solubility

less than 1 mg/mL at 64 °F (NTP, 1992), Virtually insoluble (0.20-0.26 mg/L) in water, Soluble in ethanol, ether, benzene, chloroform and carbon disulfide, Solubility in seawater at 22 °C: 0.1 + or - 0.06 ppm, 0.120 mg/L at 24 °C (99% purity), /Fluoranthene/ has a high molecular weight and its relative non-polarity makes this cmpd very insoluble in water., For more Solubility (Complete) data for FLUORANTHENE (6 total), please visit the HSDB record page.
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Density

1.252 at 32 °F (NTP, 1992) - Denser than water; will sink, 1.252 at 0 °C/4 °C
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Vapor Pressure

0.01 mmHg at 68 °F (NTP, 1992), 0.00000922 [mmHg], Vapor pressure = 0.01 mm Hg at 20 °C, 9.22X10-6 mm Hg at 25 °C
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Color/Form

Colored needles, Pale yellow needles or plates from alcohol, Pale yellow crystals, Pale yellow needles or plates

CAS No.

206-44-0, 76774-50-0
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Melting Point

230 °F (NTP, 1992), 110.2 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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